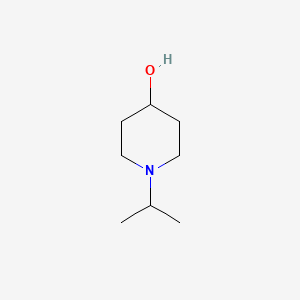










|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[CH3:8][C:9]([CH3:11])=O.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1>[NH3:5].[CH:9]([N:5]1[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]1)([CH3:11])[CH3:8] |f:3.4|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCNCC1
|
|
Name
|
|
|
Quantity
|
21.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
5.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
31.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
was stirred in an ice bath for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for a further 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then warmed
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 10 minutes and at 40° C. for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in water (50 mL)
|
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was then extracted with diethyl ether (2×200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts were dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil
|
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by column chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N1CCC(CC1)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |